molecular formula C9H10F3NO3 B15205512 Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate

Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate

Cat. No.: B15205512
M. Wt: 237.18 g/mol
InChI Key: CAPMVVIFURWOMI-VNKDHWASSA-N
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Description

Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate typically involves the condensation of a trifluoromethyl ketone with an amino ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-aminoethylidene)-6-methyl-5-oxohex-3-enoate
  • Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohept-3-enoate
  • Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-2-enoate

Uniqueness

Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

methyl (E,2E)-2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate

InChI

InChI=1S/C9H10F3NO3/c1-5(13)6(8(15)16-2)3-4-7(14)9(10,11)12/h3-4H,13H2,1-2H3/b4-3+,6-5+

InChI Key

CAPMVVIFURWOMI-VNKDHWASSA-N

Isomeric SMILES

C/C(=C(/C=C/C(=O)C(F)(F)F)\C(=O)OC)/N

Canonical SMILES

CC(=C(C=CC(=O)C(F)(F)F)C(=O)OC)N

Origin of Product

United States

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